5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a phenyl group, and an isoindole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is the condensation of 4-(pyridin-4-ylmethyl)aniline with a suitable isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 5-methyl-2-({[4-(pyridin-3-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-trione
Uniqueness
The uniqueness of 5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
5-methyl-2-[[4-(pyridin-4-ylmethyl)anilino]methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O2/c1-15-2-7-19-20(12-15)22(27)25(21(19)26)14-24-18-5-3-16(4-6-18)13-17-8-10-23-11-9-17/h3-6,8-11,15,19-20,24H,2,7,12-14H2,1H3 |
InChI Key |
QIVKELQEULPDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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